molecular formula C7H3ClF2O B1612033 3-Chloro-2-fluorobenzoyl fluoride CAS No. 85345-74-0

3-Chloro-2-fluorobenzoyl fluoride

Cat. No. B1612033
CAS RN: 85345-74-0
M. Wt: 176.55 g/mol
InChI Key: OXAUIKNREWJQFP-UHFFFAOYSA-N
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Description

3-Chloro-2-fluorobenzoyl fluoride is a chemical compound with the molecular formula C7H3ClF2O and a molecular weight of 176.551. It is used in various fields of material science, pharmaceuticals, and organic synthesis due to its unique physical and chemical properties2.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of 3-Chloro-2-fluorobenzoyl fluoride. However, it’s worth noting that benzoyl halides are typically synthesized through the reaction of the corresponding benzoic acid with a halogenating agent1.



Molecular Structure Analysis

The InChI code for 3-Chloro-2-fluorobenzoyl fluoride is 1S/C7H3ClF2O/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3H1. This indicates the presence of a benzene ring with chlorine and fluorine substituents, as well as a carbonyl group attached to the ring.



Chemical Reactions Analysis

Specific chemical reactions involving 3-Chloro-2-fluorobenzoyl fluoride are not readily available. However, as a benzoyl halide, it is expected to be highly reactive and can participate in various organic reactions, such as nucleophilic acyl substitution1.



Physical And Chemical Properties Analysis

3-Chloro-2-fluorobenzoyl fluoride is stored at ambient temperature1. It has a purity of 98%1. More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.


Scientific Research Applications

Visual Detection of Fluoride Anions

Mixed lanthanide metal-organic frameworks synthesized using triazine-based planar ligands, including 3-Chloro-2-fluorobenzoyl fluoride derivatives, have been utilized for the visual detection of fluoride ions (F-) in drinking water. This application is crucial due to fluoride's harmful effects at high concentrations. These frameworks offer a highly selective, sensitive, and reliable sensor for F- detection, achievable even with a smartphone by identifying the RGB value, thus presenting a practical approach for F- detection in remote areas (Zeng et al., 2019).

Catalytic Hydrofluorination of Alkynes

Gold(I) fluoride complexes have been shown to react reversibly with alkynes, forming fluorovinyl species. This reactivity is significant for the development of new methodologies for the synthesis of fluoroalkenes, demonstrating the catalytic potential of gold(I) fluoride complexes in organic synthesis. The fluorination of alkynes presents a method for introducing fluorine atoms into organic molecules, which is of high interest in pharmaceuticals and agrochemicals due to the unique properties conferred by the fluorine atom (Akana et al., 2007).

Oxidative Aliphatic C-H Fluorination

A manganese porphyrin complex has been developed to catalyze alkyl fluorination by fluoride ion under mild conditions. This process allows for the selective fluorination of simple alkanes, terpenoids, and even steroids at otherwise inaccessible sites. The ability to directly introduce fluorine atoms into aliphatic C-H bonds using fluoride salts opens new avenues for the development of fluorinated organic compounds, which are increasingly important in drug development (Liu et al., 2012).

Future Directions

properties

IUPAC Name

3-chloro-2-fluorobenzoyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF2O/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXAUIKNREWJQFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)F)C(=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60600601
Record name 3-Chloro-2-fluorobenzoyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60600601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-2-fluorobenzoyl fluoride

CAS RN

85345-74-0
Record name 3-Chloro-2-fluorobenzoyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60600601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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